2-[(Pyrrolidin-2-yl)formamido]acetic acid hydrochloride
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Overview
Description
(PYRROLIDIN-2-YLFORMAMIDO)ACETIC ACID HYDROCHLORIDE is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (PYRROLIDIN-2-YLFORMAMIDO)ACETIC ACID HYDROCHLORIDE typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: (PYRROLIDIN-2-YLFORMAMIDO)ACETIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction could produce pyrrolidine derivatives with different functional groups .
Scientific Research Applications
(PYRROLIDIN-2-YLFORMAMIDO)ACETIC ACID HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (PYRROLIDIN-2-YLFORMAMIDO)ACETIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to enantioselective proteins, leading to different biological profiles. The stereochemistry of the molecule plays a crucial role in its activity, influencing the binding mode and efficacy .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: (PYRROLIDIN-2-YLFORMAMIDO)ACETIC ACID HYDROCHLORIDE is unique due to its specific structural features and biological activities. Compared to other pyrrolidine derivatives, it offers distinct advantages in terms of pharmacophore exploration and three-dimensional coverage due to the non-planarity of the ring .
Properties
Molecular Formula |
C7H13ClN2O3 |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H |
InChI Key |
LPEPSJKHTGFCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
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